7-Methylchroman-4-onehydrochloride
Description
7-Methylchroman-4-one hydrochloride is a chromanone derivative characterized by a benzopyran-4-one backbone with a methyl substituent at the 7-position and a hydrochloride salt form. Chromanones are heterocyclic compounds with a ketone group at the 4-position, making them structurally related to flavonoids and coumarins. The hydrochloride salt enhances water solubility and stability, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
7-methyl-2,3-dihydrochromen-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2.ClH/c1-7-2-3-8-9(11)4-5-12-10(8)6-7;/h2-3,6H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBFTCPEXQFUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylchroman-4-onehydrochloride typically involves the Pechmann condensation reaction. This method includes the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methylchroman-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products:
Oxidation: Quinones
Reduction: Chromanol derivatives
Substitution: Halogenated or nitrated chromanones
Scientific Research Applications
7-Methylchroman-4-onehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylchroman-4-onehydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues of Chromanone Derivatives
Below is a comparative analysis of 7-Methylchroman-4-one hydrochloride and structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- 7-Methyl Group (7-CH₃): The methyl group in 7-Methylchroman-4-one hydrochloride is non-polar, reducing hydrophilicity compared to methoxy (7-OCH₃) or aminoethoxy (7-OCH₂CH₂NH₂) substituents. However, the hydrochloride salt counteracts this by enhancing aqueous solubility.
- The compound’s ¹H-NMR data (δ 3.87 for OCH₃) confirms substituent positioning .
- 7-Aminoethoxy Group (7-OCH₂CH₂NH₂): In 7-(2-aminoethoxy)chroman-4-one, the aminoethoxy side chain introduces basicity and hydrogen-bonding capacity, which may enhance bioavailability. Synthesis involves nucleophilic substitution with aminoethyl chloride HCl under basic conditions .
Q & A
Q. How can computational modeling predict the structure-activity relationship (SAR) of 7-Methylchroman-4-one derivatives?
- Methodological Answer :
- QSAR modeling : Use MOE or ChemAxon to correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity.
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic effects on reactivity .
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